α-Glucosidase Inhibition: Unsubstituted Isatin-Hydrazone 3a vs. Acarbose vs. Optimized Derivative 3h
In a direct head-to-head study, compound 3a (the target compound) inhibited α-glucosidase with an IC₅₀ of 9.59 ± 0.14 µM, which is approximately 91-fold more potent than the clinical standard acarbose (IC₅₀ = 873.34 ± 1.67 µM) [1]. Within the same series, compound 3h (a substituted isatin derivative) achieved an IC₅₀ of 2.80 ± 0.03 µM, representing a 3.4-fold improvement over 3a [1]. The Ki value for 3h was 4.76 ± 0.0068 µM, and molecular docking indicated that the hydrazide and naphthalene-ol groups interact with key active-site residues Glu277 and Gln279 [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.59 ± 0.14 µM (compound 3a) |
| Comparator Or Baseline | Acarbose: 873.34 ± 1.67 µM; Compound 3h: 2.80 ± 0.03 µM |
| Quantified Difference | ~91-fold more potent than acarbose; 3.4-fold less potent than optimized derivative 3h |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate; pH 6.8, 37°C (Tasleem et al., 2024) |
Why This Matters
This demonstrates that the unsubstituted isatin-hydrazone scaffold has substantial intrinsic α-glucosidase inhibitory activity (>90-fold over acarbose), while also establishing a clear SAR entry point—substitution at the isatin ring can further boost potency by ~3.4-fold, guiding procurement decisions toward the parent compound for lead optimization campaigns.
- [1] Tasleem M, Ullah S, Halim SA, Urooj I, Ahmed N, Munir R, Khan A, El-kott AF, Taslimi P, Negm S, Al-Harrasi A, Shafiq Z. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches. Arch Pharm (Weinheim). 2024 Feb;357(2):e2300544. doi:10.1002/ardp.202300544. View Source
